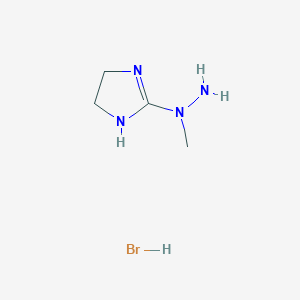

2-(1-Methylhydrazinyl)-4,5-dihydro-1H-imidazole hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(1-Methylhydrazinyl)-4,5-dihydro-1H-imidazole hydrobromide (2-MHDIH) is an organic compound used in scientific research and laboratory experiments. It is a derivative of the imidazole ring, which is a five-membered heterocyclic aromatic organic compound that is found in many biologically active molecules. 2-MHDIH is used in various biochemical and physiological experiments due to its unique properties.

Wissenschaftliche Forschungsanwendungen

Synthesis and Cytotoxicity

2-Methyl-4,9-dihydro-1H-imidazo[4,5-g]quinoxaline-4,9-diones, a category that includes compounds structurally related to 2-(1-Methylhydrazinyl)-4,5-dihydro-1H-imidazole hydrobromide, have been synthesized for potential use as anticancer drugs. One such compound exhibited significant cytotoxicity against human gastric adenocarcinoma cells, highlighting its potential in cancer treatment (Yoo, Suh, & Park, 1998).

Novel Synthesis Techniques

A novel and efficient synthesis method for creating substituted 2-aminoimidazoles has been developed, starting from 2-aminopyrimidines. This method may include compounds similar to 2-(1-Methylhydrazinyl)-4,5-dihydro-1H-imidazole hydrobromide, indicating advancements in synthesis techniques for such compounds (Ermolat'ev & Van der Eycken, 2008).

Corrosion Inhibition

Imidazoline derivatives, which may include compounds related to 2-(1-Methylhydrazinyl)-4,5-dihydro-1H-imidazole hydrobromide, have been studied as corrosion inhibitors for carbon steel in acidic environments. This highlights a potential application in industrial settings (Zhang et al., 2015).

Photochemical Behavior

The photochemical behavior of related 2-methyl-5-nitro-1H-imidazoles in water-containing solutions has been explored, leading to the formation of various chemical structures. This research could have implications for the understanding and application of 2-(1-Methylhydrazinyl)-4,5-dihydro-1H-imidazole hydrobromide in photochemical processes (Pfoertner & Daly, 1987).

Antimicrobial Activity

Compounds including benzylidenehydrazinyl imidazoles, closely related to the chemical , have shown significant antimicrobial activity. This suggests potential applications of 2-(1-Methylhydrazinyl)-4,5-dihydro-1H-imidazole hydrobromide in the development of new antimicrobial agents (Rekha et al., 2019).

Antitumor Potential

Several imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones, structurally related to 2-(1-Methylhydrazinyl)-4,5-dihydro-1H-imidazole hydrobromide, have been screened for antitumor activity, indicating a potential application in cancer therapy (Stevens et al., 1987).

Eigenschaften

IUPAC Name |

1-(4,5-dihydro-1H-imidazol-2-yl)-1-methylhydrazine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N4.BrH/c1-8(5)4-6-2-3-7-4;/h2-3,5H2,1H3,(H,6,7);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQBKCBKQDLKTTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=NCCN1)N.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60519981 |

Source

|

| Record name | 2-(1-Methylhydrazinyl)-4,5-dihydro-1H-imidazole--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60519981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Methylhydrazinyl)-4,5-dihydro-1H-imidazole hydrobromide | |

CAS RN |

55959-80-3 |

Source

|

| Record name | 2-(1-Methylhydrazinyl)-4,5-dihydro-1H-imidazole--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60519981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(Phenoxycarbonyl)oxy]-1H-pyrrole-2,5-dione](/img/structure/B1314145.png)